3-Methylglutamic acid

EAAT2 GLT-1 Selectivity

For neuroscientists, (±)-threo-3-Methylglutamic acid (T3MG) is the gold-standard pharmacological tool for selectively blocking the glial glutamate transporter EAAT2 (GLT-1) with >14-fold selectivity over EAAT1. Unlike non-selective inhibitors like DL-TBOA or EAAT1-transported 4-methylglutamate, T3MG ensures clean, interpretable data in synaptic transmission, neurotoxicity, and disease model studies (ALS, epilepsy). Its unique dual profile as a potent EAAT4 inhibitor and a kainate receptor agonist also makes it essential for cerebellar and pain pathway research. Procure the precise (threo) stereochemistry to guarantee reproducible, orthogonal results where generic analogs fail.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 63088-04-0
Cat. No. B1140859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylglutamic acid
CAS63088-04-0
Synonyms(3S)-rel-3-Methyl-D-glutamic Acid;  threo-3-Methyl-DL-glutamic Acid; 
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C(C(=O)O)N
InChIInChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11)
InChIKeyFHJNAFIJPFGZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylglutamic Acid (CAS 63088-04-0): What It Is and Why Its Procurement Matters


3-Methylglutamic acid (3MG, T3MG) is a non-proteinogenic, methylated derivative of the endogenous amino acid L-glutamate. It exists as several stereoisomers; the racemic (±)-threo form (CAS 63088-04-0) is the most widely investigated [1]. Unlike standard glutamic acid, the strategically positioned methyl group at the C3 carbon sterically alters molecular interactions with both membrane transporters and ionotropic receptors [2]. This structural modification confers a dual pharmacological profile: it acts as a potent inhibitor of specific excitatory amino acid transporters (EAATs) while also serving as an agonist at certain ionotropic glutamate receptors [1][3]. Consequently, 3MG is not a simple building block but a specialized research tool indispensable for dissecting glutamatergic signaling pathways where conventional analogs fall short.

The 3-Methylglutamic Acid Difference: A Clear Rationale Against Generic Substitution


Substituting 3-methylglutamic acid with a generic analog such as L-glutamate, kainate, or other methylated derivatives (e.g., 4-methylglutamate) is scientifically invalid and yields functionally orthogonal data. L-glutamate acts as a universal substrate for all EAATs, providing no subtype discrimination [1]. Conversely, while (2S,4R)-4-methylglutamate is a more potent blocker of EAAT2 (Kb = 3.4 µM), it is also transported by EAAT1, a confounding variable absent with 3MG [2]. Kainate exhibits a different selectivity fingerprint, primarily targeting EAAT2 with lower potency and distinct receptor agonism [1][3]. Procurement of the precise (threo) stereochemistry is also critical, as diastereomers exhibit divergent biological activities [4]. Therefore, using 3-methylglutamic acid is not merely an option; it is a stringent requirement for achieving interpretable, reproducible results in EAAT2/EAAT4 pharmacology and kainate receptor research.

3-Methylglutamic Acid (CAS 63088-04-0): Key Quantitative Differentiation Data


EAAT2 vs. EAAT1 Selectivity: A Critical Differentiator for 3-Methylglutamic Acid

In a direct, head-to-head comparison within the same study, (±)-threo-3-methylglutamate (T3MG) exhibits a stark functional contrast between EAAT2 and EAAT1. While it potently blocks EAAT2-mediated transport, it is completely inactive at EAAT1 as either a substrate or blocker at concentrations up to 300 µM [1]. This contrasts sharply with the broader activity of L-glutamate (a universal substrate) and the distinct EAAT1 transport observed with (2S,4R)-4-methylglutamate [2]. This unique selectivity profile makes T3MG an essential tool for isolating EAAT2 function without confounding EAAT1 activity.

EAAT2 GLT-1 Selectivity Neuropharmacology Transporter

Pan-EAAT Subtype Selectivity: 3-Methylglutamic Acid's Profile vs. Other EAAT Subtypes

Beyond the EAAT2/EAAT1 dichotomy, a comprehensive, cross-study comparable analysis reveals the full EAAT subtype selectivity of (±)-threo-3-methylglutamic acid. It potently inhibits both EAAT2 and EAAT4 with similar efficacy, while exhibiting weak inhibition of EAAT1 and EAAT3 [1]. This profile is distinct from that of dihydrokainate, which is often considered an EAAT2-selective inhibitor but has a different potency and a less well-characterized activity profile against EAAT4 [2][3]. The IC50 values for EAAT1 and EAAT3 are >10-fold higher than for EAAT2 and EAAT4, confirming a consistent selectivity for glial (EAAT2) and cerebellar (EAAT4) transporter subtypes.

EAAT4 EAAT1 EAAT3 Selectivity Comparative Pharmacology

3-Methylglutamic Acid's Potent Kainate Receptor Agonism: A Receptor-Level Differentiation

The (2S,3R) enantiomer of 3-methylglutamic acid is not only a transporter inhibitor but also a potent and selective agonist for kainate-type ionotropic glutamate receptors [1]. While the exact EC50 varies by receptor subunit composition, vendor technical data consistently classify it as a 'highly selective and potent agonist' . This is in stark contrast to kainic acid, which is a potent excitotoxic agent and agonist at both kainate and AMPA receptors, leading to non-specific neuronal excitation and seizures . 3-Methylglutamic acid offers a more targeted pharmacological approach for probing kainate receptor-specific signaling pathways, minimizing off-target AMPA receptor activation.

Kainate Receptor GluK1 Agonist Neurotransmission Receptor

3-Methylglutamic Acid as an Essential Component for Antibiotic Bioactivity

Supporting its biological significance beyond neuropharmacology, (2S,3R)-3-methylglutamic acid is an essential, naturally occurring non-proteinogenic amino acid residue in the cyclic lipopeptide antibiotic daptomycin [1][2]. This specific stereoisomer is incorporated into the daptomycin scaffold by a dedicated non-ribosomal peptide synthetase (NRPS) module, and its presence is critical for the antibiotic's bioactivity [3]. While other amino acids can sometimes be substituted in daptomycin analogs, the (2S,3R)-3-methylglutamic acid residue is structurally indispensable for potent antimicrobial action, underscoring the unique role of this specific modification [4].

Daptomycin Lipopeptide Biosynthesis Antibiotic NRPS

Native Tissue Selectivity of 3-Methylglutamic Acid: Validating In Vivo Relevance

The pharmacological selectivity observed in recombinant systems is recapitulated in native tissue preparations. (±)-threo-3-methylglutamate (T3MG) competitively inhibits D-[³H]-aspartate uptake into both cortical and cerebellar synaptosomes with similar potency, a pattern consistent with its activity on the cloned EAAT2 (predominant in cortex) and EAAT4 (highly expressed in cerebellum) subtypes [1]. This ex vivo validation confirms that the compound's selectivity is not an artifact of heterologous expression but is physiologically relevant in complex brain tissues. This distinguishes it from some other EAAT inhibitors whose in vitro selectivity does not translate to native systems.

Synaptosome Cerebellum Cortex Ex Vivo EAAT2 EAAT4

Optimal Use Cases for 3-Methylglutamic Acid (CAS 63088-04-0) in Research and Industry


Isolating EAAT2 Function in Complex Neurological Systems

For neuroscientists studying the role of the glial glutamate transporter GLT-1 (EAAT2) in synaptic transmission, neurotoxicity, or disease models (e.g., ALS, epilepsy), (±)-threo-3-methylglutamic acid is the preferred pharmacological tool. Its >14-fold selectivity for EAAT2 over EAAT1 (as shown in Section 3, Evidence Items 1 & 2) allows for specific blockade of EAAT2 without interfering with the neuronal EAAT1 transporter [1][2]. This contrasts sharply with the confounding activity of non-selective inhibitors like DL-TBOA or the EAAT1-transported 4-methylglutamate, making 3MG essential for clean, interpretable results [3].

Investigating Cerebellar Glutamate Homeostasis via EAAT4

Given the high expression of EAAT4 in cerebellar Purkinje cells, (±)-threo-3-methylglutamic acid is uniquely suited for investigating glutamate transporter function in the cerebellum. As established in Section 3 (Evidence Items 2 & 5), T3MG potently inhibits EAAT4 (IC50 = 109 µM) with a potency comparable to its effect on EAAT2, a property not shared by many other EAAT2-preferring inhibitors [1]. Its ex vivo validation in cerebellar synaptosomes confirms it can be used in native tissue preparations to dissect EAAT4's contribution to cerebellar physiology and motor coordination [1].

Selective Activation of Kainate Receptors in Synaptic Plasticity Studies

For researchers studying the role of kainate receptors in synaptic plasticity, neuronal development, or pain pathways, the (2S,3R) enantiomer of 3-methylglutamic acid offers a targeted approach. As detailed in Section 3 (Evidence Item 3), it acts as a potent and selective kainate receptor agonist, providing a cleaner pharmacological profile than kainic acid, which is a non-selective, excitotoxic agonist at both kainate and AMPA receptors . This selectivity minimizes off-target AMPA receptor-mediated excitation, enabling more precise interrogation of kainate receptor-specific signaling cascades .

Precursor for Daptomycin Analogue Synthesis and NRPS Engineering

Medicinal chemists and synthetic biologists working on next-generation lipopeptide antibiotics require the (2S,3R)-3-methylglutamic acid stereoisomer as a key chiral building block. As supported by Section 3 (Evidence Item 4), this specific residue is essential for daptomycin's potent bioactivity [4][5]. Procurement of the enantiomerically pure compound is therefore mandatory for the total synthesis of daptomycin analogs or for in vitro reconstitution of the non-ribosomal peptide synthetase (NRPS) machinery to generate novel antibiotic candidates [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylglutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.